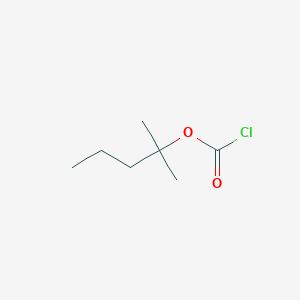

2-Methylpentan-2-yl carbonochloridate

Description

2-Methylpentan-2-yl carbonochloridate (CAS: Not explicitly listed in evidence; systematic name: carbonochloridic acid 2-methylpentan-2-yl ester) is a branched alkyl chloroformate characterized by a tertiary pentyl group attached to the carbonyl chloride moiety. This structure confers unique steric and electronic properties, distinguishing it from linear or less substituted analogs. Chloroformates, in general, are reactive intermediates widely used in organic synthesis for esterification, peptide coupling, and as acylating agents . The bulky 2-methylpentan-2-yl group may influence reactivity by hindering nucleophilic attack, a critical factor in its applications and stability.

Properties

CAS No. |

90196-28-4 |

|---|---|

Molecular Formula |

C7H13ClO2 |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

2-methylpentan-2-yl carbonochloridate |

InChI |

InChI=1S/C7H13ClO2/c1-4-5-7(2,3)10-6(8)9/h4-5H2,1-3H3 |

InChI Key |

SOANSRQQNXHNRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)OC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentan-2-yl carbonochloridate can be synthesized through the reaction of 2-methylpentan-2-ol with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-methylpentan-2-yl carbonochloridate involves the continuous feeding of 2-methylpentan-2-ol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentan-2-yl carbonochloridate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpentan-2-ol and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with 2-methylpentan-2-yl carbonochloridate include alcohols, amines, and thiols.

Reaction Conditions: These reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.

Major Products Formed

Esters: Reaction with alcohols forms esters.

Amides: Reaction with amines forms amides.

Thioesters: Reaction with thiols forms thioesters.

Scientific Research Applications

2-Methylpentan-2-yl carbonochloridate is used in various scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-methylpentan-2-yl carbonochloridate involves the formation of a reactive intermediate, which then reacts with nucleophiles to form the desired products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The reactivity and stability of chloroformates are heavily influenced by their substituents. Below is a comparative analysis with structurally related carbonochloridates:

Key Observations:

- Steric Effects: The tertiary alkyl group in 2-methylpentan-2-yl carbonochloridate reduces electrophilicity at the carbonyl carbon compared to methyl or benzyl analogs, slowing hydrolysis and nucleophilic substitution .

- Boiling Points: Bulkier substituents (e.g., benzyl, 2-methylpentan-2-yl) increase boiling points due to stronger van der Waals interactions.

- Hydrolysis Stability: Tertiary derivatives like 2-methylpentan-2-yl carbonochloridate exhibit slower hydrolysis than primary analogs (e.g., methyl), making them more suitable for reactions requiring controlled acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.